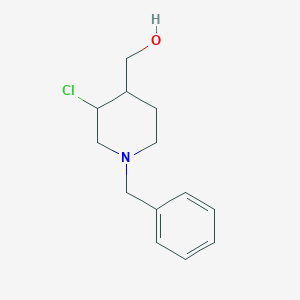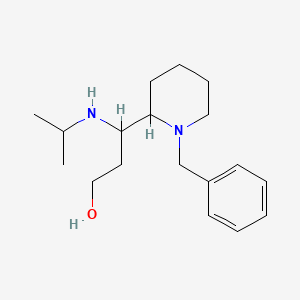
3,6-Dioxopiperazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperazinecarboxamide, 3,6-dioxo- is a chemical compound with the molecular formula C₅H₇N₃O₃. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinecarboxamide, 3,6-dioxo- typically involves the reaction of piperazine with phosgene or other carbonylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to neutralize the hydrogen chloride generated during the reaction .
Industrial Production Methods
Industrial production of 2-Piperazinecarboxamide, 3,6-dioxo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperazinecarboxamide, 3,6-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of 2-Piperazinecarboxamide, 3,6-dioxo- .
Applications De Recherche Scientifique
2-Piperazinecarboxamide, 3,6-dioxo- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Piperazinecarboxamide, 3,6-dioxo- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Piperazinecarboxamide, 3,6-dioxo- can be compared with other similar compounds, such as:
2-Piperazinecarboxamide, N-methyl-3,6-dioxo-: This compound has a similar structure but with a methyl group attached to the nitrogen atom.
3,5-Dioxo-1-piperazine: Another related compound with a slightly different structure and properties.
Propriétés
Formule moléculaire |
C5H7N3O3 |
|---|---|
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
3,6-dioxopiperazine-2-carboxamide |
InChI |
InChI=1S/C5H7N3O3/c6-4(10)3-5(11)7-1-2(9)8-3/h3H,1H2,(H2,6,10)(H,7,11)(H,8,9) |
Clé InChI |
JGVRNHGDWGAHBQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(C(=O)N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)





![1H-Azireno[2,3-a]indolizine](/img/structure/B13965940.png)
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)

